6-Bromo-8-(chloromethyl)quinoline
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Overview
Description
6-Bromo-8-(chloromethyl)quinoline is a chemical compound with the molecular formula C10H7BrClN It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-(chloromethyl)quinoline typically involves the bromination and chloromethylation of quinoline derivativesThe reaction conditions often involve the use of bromine and chloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby enhancing efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-8-(chloromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different quinoline derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromo-8-(chloromethyl)quinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including antimalarial and anticancer agents.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-8-(chloromethyl)quinoline largely depends on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
8-Chloroquinoline: Shares a similar structure but lacks the bromine atom.
6-Bromoquinoline: Similar but without the chloromethyl group.
8-Bromoquinoline: Similar but with the bromine atom at a different position.
Uniqueness: 6-Bromo-8-(chloromethyl)quinoline is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and functionalization potential. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives with diverse applications .
Properties
Molecular Formula |
C10H7BrClN |
---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
6-bromo-8-(chloromethyl)quinoline |
InChI |
InChI=1S/C10H7BrClN/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H,6H2 |
InChI Key |
GRYRUFMJFHMJJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)CCl)Br |
Origin of Product |
United States |
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